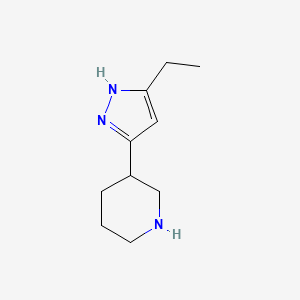

3-(3-ethyl-1H-pyrazol-5-yl)piperidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H17N3 |

|---|---|

Peso molecular |

179.26 g/mol |

Nombre IUPAC |

3-(5-ethyl-1H-pyrazol-3-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-2-9-6-10(13-12-9)8-4-3-5-11-7-8/h6,8,11H,2-5,7H2,1H3,(H,12,13) |

Clave InChI |

DTPIANJCMUYPDJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC(=NN1)C2CCCNC2 |

Origen del producto |

United States |

Synthetic Methodologies for 3 3 Ethyl 1h Pyrazol 5 Yl Piperidine and Analogues

Strategies for Core Scaffold Construction

The assembly of the pyrazolyl-piperidine core can be achieved through both traditional and modern synthetic approaches. These strategies often involve either constructing one ring onto the other or synthesizing both heterocyclic precursors and coupling them.

Traditional methods for constructing the pyrazole (B372694) ring, a key component of the target molecule, often rely on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govijpsr.com This is a foundational method in heterocyclic chemistry, known as the Knorr pyrazole synthesis. For instance, a suitable β-keto ester or 1,3-diketone can be reacted with hydrazine hydrate (B1144303) to form the desired pyrazole ring system. ijpsr.comresearchgate.net An alternative one-pot method involves the reaction of terminal alkynes with aldehydes and hydrazines to produce 3,5-disubstituted pyrazoles. acs.org Another established route involves the cyclization of intermediates derived from acrylate (B77674) derivatives and hydrazine. nih.gov

For the piperidine (B6355638) portion of the scaffold, a common and straightforward method is the catalytic hydrogenation of a corresponding substituted pyridine (B92270) ring. mdpi.com This reduction is typically performed using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. youtube.com Therefore, a conventional overarching strategy could involve the synthesis of a 3-ethyl-5-(pyridin-3-yl)-1H-pyrazole intermediate, followed by the reduction of the pyridine ring to yield the final piperidine scaffold.

Modern synthetic chemistry offers more sophisticated and efficient methods for scaffold construction, often employing metal catalysis to enhance selectivity and yield.

For the pyrazole ring, a notable advanced method is the regioselective 1,3-dipolar cycloaddition of diazo compounds, which can be generated in situ from N-tosylhydrazones, with alkyne surrogates like unactivated bromovinyl acetals. thieme.dethieme.dethieme-connect.com This approach provides excellent control over the placement of substituents on the pyrazole ring. thieme-connect.com The choice of base and solvent is critical for optimizing the reaction yield, as demonstrated in the synthesis of 3,5-disubstituted pyrazoles. thieme-connect.com

For the piperidine ring, rhodium-catalyzed reactions have emerged as a powerful tool. A three-step process can provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.orgnih.gov This process involves the partial reduction of a pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction step. acs.orgnih.gov This methodology represents a significant advancement over traditional routes, offering access to libraries of chiral piperidines. nih.gov Other transition metals, including gold, palladium, and copper, are also used in advanced catalytic methods for piperidine synthesis through reactions like alkene cyclization and amination. mdpi.com

Table 1: Optimization of Regioselective Pyrazole Synthesis Based on data for a model 1,3-dipolar cycloaddition reaction. thieme-connect.com

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOH | Toluene | 110 | 0 |

| Cs2CO3 | Toluene | 110 | 0 |

| K2CO3 | Toluene | 110 | 28 |

| K2CO3 | 1,4-Dioxane | 110 | 35 |

| K2CO3 | THF | 70 | 41 |

| K2CO3* | Toluene | 110 | 57 |

Reaction conditions modified with increased amounts of N-tosylhydrazone and base.

Regioselective Synthesis and Isomer Control

Achieving the correct arrangement of substituents (regiochemistry) is paramount in the synthesis of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. The pyrazole ring is 3,5-disubstituted, and controlling the placement of the ethyl and piperidinyl groups is a key challenge.

The 1,3-dipolar cycloaddition reaction between N-tosylhydrazones and bromovinyl acetals is highly regioselective, consistently producing 3,5-disubstituted pyrazoles as single regioisomers. thieme-connect.com This method avoids the formation of other isomers, such as 3,4- or 1,3,4-substituted pyrazoles, which can be a drawback in classical condensation reactions. thieme-connect.comacs.org Similarly, a one-pot reaction starting from terminal alkynes and aldehydes has been reported to afford 3,5-disubstituted pyrazoles with high regioselectivity. acs.org

The inherent tautomerism of the pyrazole ring can also influence its reactivity and the final isomeric product. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that the electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can stabilize one tautomer over another, thereby influencing the outcome of subsequent reactions. mdpi.com For instance, electron-donating groups tend to favor the C3-tautomer. mdpi.com This understanding is crucial for designing synthetic routes that yield the desired isomer.

Chiral Synthesis Approaches and Stereochemistry

The piperidine ring in the target compound contains a stereocenter at the C3 position. The synthesis of a single enantiomer is often required for pharmaceutical applications. Several strategies exist to control this stereochemistry.

A highly advanced approach involves asymmetric catalysis. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can produce 3-substituted tetrahydropyridines with excellent enantioselectivity (high enantiomeric excess, or ee). acs.orgnih.gov Subsequent reduction affords the final enantioenriched piperidine. acs.org This method provides direct access to chiral 3-substituted piperidines, which are valuable precursors for drug candidates. nih.gov

An indirect method for achieving stereocontrol at the C3 position involves the asymmetric cyclopropanation of a tetrahydropyridine. nih.gov This is followed by a reductive and stereoselective ring-opening of the resulting cyclopropane, which installs the substituent at the C3 position with defined stereochemistry. nih.gov

A more traditional method is the classical resolution of a racemic mixture. This can be accomplished by reacting the racemic compound, such as a piperidine alcohol precursor, with a chiral resolving agent like N-acetyl-L-leucine. google.com This forms two diastereomeric salts, which can be separated by crystallization. The desired enantiomer is then recovered from the purified salt. google.com

Derivatization Strategies for Analog Libraries

To explore the structure-activity relationship of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, medicinal chemists often create libraries of related compounds (analogues). This is frequently achieved by modifying the core scaffold after its initial synthesis.

The piperidine ring is a prime target for derivatization to generate analogue libraries. Site-selective C-H functionalization has emerged as a powerful strategy to introduce new substituents at specific positions. nih.gov The choice of catalyst and the nitrogen protecting group on the piperidine ring can direct functionalization to the C2, C3, or C4 positions. nih.govresearchgate.net

For example, using specific dirhodium catalysts, it is possible to achieve selective C-H insertion of a carbene at different positions. One rhodium catalyst might favor the electronically activated C2 position, while another, in combination with a bulky N-protecting group that sterically shields C2, can direct functionalization to the C4 position. nih.govresearchgate.net As mentioned previously, the C3 position, which is electronically deactivated, can be functionalized indirectly via a cyclopropanation/ring-opening sequence. nih.gov These selective reactions allow for the systematic synthesis of positional analogues of complex piperidines. nih.gov Solid-phase synthesis techniques have also been developed to efficiently generate large combinatorial libraries of variably substituted pyrazoles, which can be a powerful tool for drug discovery. mdpi.com

Table 2: Site-Selective Functionalization of the Piperidine Ring Based on catalyst and protecting group control strategies. nih.govresearchgate.net

| Target Position | Strategy | Key Reagents/Catalysts |

|---|---|---|

| C2 | Direct C-H Insertion | Rh2(R-TCPTAD)4 on N-Boc-piperidine |

| C4 | Direct C-H Insertion (Steric Control) | Rh2(S-2-Cl-5-BrTPCP)4 on N-α-oxoarylacetyl-piperidine |

| C3 | Indirect: Cyclopropanation & Ring Opening | Asymmetric cyclopropanation of N-Boc-tetrahydropyridine followed by reduction |

Substitutions on the Pyrazole Moiety

Modifications to the pyrazole ring, particularly at the N1 and C3 positions, are a common strategy to create analogues of the title compound. These substitutions can significantly influence the chemical and biological properties of the resulting molecules. A notable analogue involves the replacement of the C3-ethyl group with a methyl group and the substitution of the N1-proton with a phenyl group, yielding 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. chemicalbook.comtcichemicals.com

The synthesis of this piperazine (B1678402) analogue has been approached through various routes. One method involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with an N-acyl piperazine in the presence of an inorganic base like anhydrous potassium carbonate. google.com The resulting intermediate can then be deprotected in an acidic solution to yield the final product. google.com This method is presented as a safer alternative to older procedures that used hazardous reagents like phosphorus oxychloride or expensive catalysts like palladium acetate. chemicalbook.comgoogle.com

Another approach for creating substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. nih.gov For example, the reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-1H-pyrazol-5-ol, a precursor that can be further functionalized. nih.gov The regioselectivity of such reactions is a key consideration, as it determines the final substitution pattern on the pyrazole ring. researchgate.net

Below is a table of representative analogues with substitutions on the pyrazole moiety.

Table 1: Analogues of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine with Pyrazole Moiety Substitutions

| Compound Name | C3-Substituent | N1-Substituent | Heterocyclic Amine | CAS Number |

|---|---|---|---|---|

| 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Methyl | Phenyl | Piperazine | 401566-79-8 chemicalbook.comsigmaaldrich.com |

Linker Modifications

The term "linker" in the context of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine can be viewed as the piperidine ring itself, which connects the pyrazole core to other potential functional groups or serves as a point of attachment in larger molecules. A significant modification in this regard is the substitution of the piperidine ring with a piperazine ring.

This modification is exemplified by the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. google.com The preparation of this compound involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with N-acyl piperazine, followed by deprotection. google.com This route highlights a method where the entire heterocyclic amine "linker" is introduced in a single synthetic step. The choice between a piperidine and a piperazine ring is critical as it introduces an additional nitrogen atom, which can alter the compound's polarity, basicity, and potential for further functionalization.

Building Block Utility in Organic Synthesis

The 3-(pyrazol-5-yl)piperidine scaffold is a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems with applications in medicinal chemistry. mdpi.com The presence of reactive sites on both the pyrazole and piperidine rings allows for a wide range of chemical transformations.

One of the most prominent uses of these building blocks is in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors. For instance, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a key intermediate in the industrial synthesis of Teneligliptin, a drug used for the treatment of type 2 diabetes. chemicalbook.comtcichemicals.com

Furthermore, these scaffolds are employed in the creation of fused heterocyclic systems. Aminopyrazoles, which are precursors to the title compound, are widely used in the synthesis of pyrazolo[1,5-a]pyrimidines through condensation reactions with β-dicarbonyl compounds or their equivalents. nih.govrsc.orgnih.gov These pyrazolo[1,5-a]pyrimidine (B1248293) derivatives are being investigated as potent protein kinase inhibitors for cancer therapy. rsc.org The synthesis can be achieved through various methods, including one-pot cyclization and multi-component reactions, which allow for diverse substitutions on the final molecule. nih.govacs.org

The utility of these compounds as building blocks is also demonstrated by their incorporation into phosphodiesterase 5 (PDE5) inhibitors. nih.gov For example, pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized using pyrazole-based starting materials. nih.gov Additionally, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acid building blocks for both chiral and achiral synthesis. mdpi.com

The commercial availability of various pyrazole-piperidine derivatives underscores their importance as starting materials for research and development.

Table 2: Commercially Available Building Blocks

| Compound Name | CAS Number |

|---|---|

| 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 sigmaaldrich.com |

| Methyl 5-(N-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylate | Not specified mdpi.com |

Spectroscopic and Analytical Characterization for Research Integrity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound such as 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, a suite of NMR experiments would be necessary for unambiguous characterization. Due to the phenomenon of prototropic tautomerism in NH-pyrazoles, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms of the pyrazole (B372694) ring, NMR analysis can be complex. ktu.edumdpi.com This exchange can lead to broadened signals in the NMR spectra. ktu.edu

Proton (¹H) NMR Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the ethyl group (a triplet and a quartet), the piperidine (B6355638) ring protons, the pyrazole ring proton, and the NH proton of the pyrazole. The chemical shifts and coupling patterns of the piperidine protons would be crucial in determining the substitution pattern and conformational details of the ring.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would correspond to the carbons of the ethyl group, the piperidine ring, and the pyrazole ring. The chemical shifts of the pyrazole carbons would be indicative of the electronic environment within the heterocyclic ring. researchgate.net

Nitrogen-15 (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy, although less common, would be highly informative for this molecule due to the presence of three nitrogen atoms. ktu.edu It would help to distinguish between the different nitrogen environments in the pyrazole and piperidine rings and to study the tautomeric equilibrium of the pyrazole ring. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between different parts of the molecule. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connection between the piperidine and pyrazole rings. ktu.eduresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space correlations between protons, providing insights into the three-dimensional structure and stereochemistry of the molecule. ktu.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. nih.gov For 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, an ESI-HRMS experiment would be expected to show a protonated molecule [M+H]⁺, and its measured mass would be compared to the calculated exact mass for C₁₀H₁₈N₃⁺ to confirm the molecular formula. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.com For 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the pyrazole ring and the piperidine amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyrazole ring. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For pyrazole-containing compounds, X-ray diffraction is particularly crucial for unambiguously identifying the predominant tautomeric form present in the solid state. fu-berlin.de

While a specific crystal structure for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine is not publicly available, analysis of related substituted pyrazoles provides significant insights. For instance, studies on 3(5)-disubstituted-1H-pyrazoles have shown that the position of the pyrazole NH proton can be definitively located, confirming the existence of specific tautomers in the crystalline lattice. nih.gov In many cases, pyrazole derivatives form intermolecular hydrogen bonds, creating dimers or extended networks in the solid state. For example, some 3,5-disubstituted pyrazoles are known to form centrosymmetric dimers stabilized by N-H···N hydrogen bonds between the pyrazole rings of two molecules. nih.gov

The expected crystal structure of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine would likely exhibit hydrogen bonding between the pyrazole N-H group and a nitrogen atom on an adjacent molecule, or potentially with a solvent of crystallization. The piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement. The relative orientation of the ethyl and piperidine substituents on the pyrazole ring would also be fixed in the crystal lattice.

Table 1: Hypothetical Crystallographic Data for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This data is hypothetical and serves as an illustrative example of what might be expected from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of chemical compounds. By utilizing a stationary phase and a mobile phase, HPLC separates the components of a mixture based on their differential partitioning between the two phases. For a compound like 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, reverse-phase HPLC is a common method for purity determination.

In a typical reverse-phase HPLC analysis, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Research on related pyrazole derivatives demonstrates the utility of HPLC in not only assessing purity but also in separating enantiomers when a chiral stationary phase is employed. ktu.edursc.org For instance, the enantiomeric excess of chiral pyrazole anilides has been successfully evaluated using chiral HPLC analysis. ktu.edu

Table 2: Illustrative HPLC Method for Purity Analysis of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | ~4.5 minutes (hypothetical) |

| Purity | >98% (typical specification) chiralen.com |

Tautomerism and Conformational Analysis

The pyrazole ring system is known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the ring. For an asymmetrically substituted pyrazole such as 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, this results in two possible tautomers: 3-ethyl-5-(piperidin-3-yl)-1H-pyrazole and 5-ethyl-3-(piperidin-3-yl)-1H-pyrazole. mdpi.com The equilibrium between these tautomers can be influenced by factors such as the nature of the substituents, the solvent, and the temperature. fu-berlin.de

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomerism in solution. fu-berlin.de By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, it is often possible to distinguish between the two tautomers or to observe a time-averaged spectrum if the tautomeric interconversion is rapid on the NMR timescale. mdpi.com For some pyrazoles, cooling the sample to a low temperature can slow down the proton exchange, allowing for the observation of separate signals for each tautomer. fu-berlin.de

In addition to tautomerism, the piperidine ring of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine can exist in different conformations. The chair conformation is the most stable, but ring flipping can occur. The orientation of the pyrazole substituent on the piperidine ring (axial vs. equatorial) is another conformational aspect. The equatorial position is generally favored to minimize steric hindrance. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to probe the spatial proximity of protons and thus provide insights into the preferred conformation and the relative orientation of the two heterocyclic rings. ktu.edu For example, a NOESY experiment could reveal correlations between the pyrazole ring protons and the piperidine ring protons, helping to establish the predominant conformation in solution. ktu.edu

Advanced Computational Chemistry and Molecular Modeling

In Silico Prediction of Biological Targets and Activity Spectra

The prediction of biological targets for novel compounds is a critical first step in drug discovery. Based on the structural motifs of a pyrazole (B372694) ring linked to a piperidine (B6355638) scaffold, it is possible to predict the potential biological targets for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, and in silico screening can help to narrow down the most probable targets. mdpi.com

Computational models, trained on large datasets of known ligand-target interactions, can predict the activity spectrum of a new molecule. For 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, these predictions suggest potential interactions with several classes of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). nih.govnih.gov

Table 1: Predicted Biological Target Classes for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine

| Target Class | Predicted Activity | Basis for Prediction |

| Kinases | Inhibitor | Presence of pyrazole core, a common scaffold in kinase inhibitors. |

| GPCRs | Modulator | The piperidine moiety is a frequent constituent of GPCR ligands. |

| Monoamine Oxidase (MAO) | Inhibitor | Structural similarities to known pyrazoline-based MAO inhibitors. nih.gov |

| Cyclooxygenase (COX) | Inhibitor | Pyrazole derivatives have been investigated as COX inhibitors. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, docking simulations can provide insights into its binding mode and affinity for various potential targets. These simulations are crucial for understanding the molecular basis of the ligand-target interaction.

Docking studies of similar pyrazoline derivatives have shown that the pyrazole ring often forms key hydrogen bonds and pi-stacking interactions within the active site of the target protein. nih.gov The piperidine ring, depending on its conformation, can engage in hydrophobic or ionic interactions, further stabilizing the complex.

Table 2: Representative Molecular Docking Results for a Pyrazole-Piperidine Scaffold

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| MAO-A | -8.5 | Tyr407, Tyr444, Phe208 |

| COX-2 | -9.2 | Arg513, Val523, Ser353 |

| p38α Kinase | -7.8 | Met109, Gly110, Lys53 |

Binding Site Elucidation and Interaction Mapping

The elucidation of the binding site and the mapping of key interactions are essential for understanding the mechanism of action of a potential drug molecule. For 3-(3-ethyl-1H-pyrazol-5-yl)piperidine, this involves identifying the specific amino acid residues that form favorable interactions with the ligand.

The pyrazole moiety, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The ethyl group on the pyrazole ring can fit into hydrophobic pockets within the binding site. The piperidine ring's nitrogen atom can be protonated at physiological pH, allowing for a strong ionic interaction with acidic residues like aspartate or glutamate.

A hypothetical interaction map for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine within a kinase binding site might include:

Hydrogen bonds: between the pyrazole NH and the backbone carbonyl of a hinge region residue.

Hydrophobic interactions: involving the ethyl group and aliphatic side chains of residues like valine, leucine, and isoleucine.

Ionic interactions: between the protonated piperidine nitrogen and a negatively charged residue at the entrance of the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for a class of compounds that includes 3-(3-ethyl-1H-pyrazol-5-yl)piperidine can help in predicting the activity of new analogs and in optimizing the lead compound. nih.gov

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of structurally similar molecules and calculating their steric and electrostatic fields. These fields are then used to build a statistical model that can predict the biological activity of new compounds. For pyrazoline derivatives, QSAR models have been successfully used to rationalize their structure-activity relationships as MAO inhibitors. nih.gov

Pharmacokinetic and Pharmacodynamic (ADME) Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its success as a drug. In silico ADME prediction tools can provide an early assessment of the drug-likeness of a molecule like 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. These predictions are based on the physicochemical properties of the compound, such as its molecular weight, lipophilicity (logP), and polar surface area. biointerfaceresearch.commdpi.com

Table 3: Predicted ADME Properties for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine

| Property | Predicted Value | Significance |

| Molecular Weight | ~179.26 g/mol | Within the range for good oral bioavailability. |

| logP | ~1.5 | Indicates a balance between solubility and permeability. |

| Hydrogen Bond Donors | 2 | Favorable for target binding. |

| Hydrogen Bond Acceptors | 2 | Favorable for target binding. |

| Polar Surface Area | ~40 Ų | Suggests good cell membrane permeability. |

| Oral Bioavailability | High | Predicted to be well-absorbed after oral administration. |

These predictions suggest that 3-(3-ethyl-1H-pyrazol-5-yl)piperidine has a favorable ADME profile, making it a promising candidate for further development.

Conformational Dynamics and Energetic Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine can reveal the preferred spatial arrangement of its atoms and the energy barriers between different conformations. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov The ethyl group and the pyrazole ring can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky substituents.

The energetic landscape of the molecule can be explored using molecular dynamics simulations. These simulations can reveal the flexibility of the molecule and the relative populations of different conformational states. Understanding the conformational dynamics is crucial for predicting how the molecule will interact with its biological target.

Pharmacological Investigations and Biological Activity Profiles

Enzyme Inhibition Potentials

Detailed research findings, including inhibitory concentrations (such as IC₅₀ values), for the direct interaction of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine with the following enzymes have not been documented in the available scientific literature.

Soluble Epoxide Hydrolase (sEH) Inhibition

There is no specific data available in published literature detailing the inhibitory activity of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine on soluble epoxide hydrolase (sEH). While pyrazole-containing compounds have been investigated as sEH inhibitors, the activity profile for this exact molecule has not been characterized.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

No public data exists that characterizes the inhibitory effect of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA).

Glycine Transporter 1 (GlyT1) Inhibition

The inhibitory potential of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine against Glycine Transporter 1 (GlyT1) has not been reported in the scientific literature.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

There are no available studies or data on the inhibitory activity of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine specifically targeting Cyclin-Dependent Kinase 2 (CDK2). Although various pyrazole (B372694) derivatives are known CDK2 inhibitors, the profile for this specific compound is not documented. mdpi.comnih.gov

Succinate Dehydrogenase (SDH) Inhibition

Research detailing the inhibitory effects of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine on Succinate Dehydrogenase (SDH) is not present in the available literature. Studies have been conducted on other pyrazol-5-yl-benzamide derivatives as potential SDH inhibitors, but not on this specific molecule. nih.gov

Monoamine Oxidase (MAO) Inhibition

There is no documented evidence or data regarding the inhibitory activity of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine on either Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B).

Other Enzyme Targets (e.g., Cyclooxygenase, Farnasyl Transferase)

Current scientific literature available through the conducted searches does not provide specific data on the direct interaction of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine with enzyme targets such as cyclooxygenase (COX) or farnesyl transferase. Research has primarily focused on its effects on receptor-mediated signaling pathways rather than direct enzyme inhibition or activation.

Broad-Spectrum Biological Activities (General Categories)

Extensive searches did not yield any specific studies on the broad-spectrum biological activities of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. The pyrazole moiety is a common feature in many biologically active compounds. However, the specific combination with a 3-ethyl and a piperidine (B6355638) substituent at the 5-position of the pyrazole ring has not been the subject of published research in the contexts listed below.

No in vitro or in vivo studies demonstrating the anti-inflammatory properties of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine have been reported. While various pyrazole derivatives have been synthesized and evaluated for anti-inflammatory activity, with some showing promising results, this specific compound has not been among those investigated.

There is no scientific literature available that reports on the anticancer or antineoplastic activities of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. The anticancer potential of numerous pyrazole-containing molecules has been an active area of research, but this specific derivative remains uncharacterized in this regard.

The antimicrobial and antibacterial efficacy of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine has not been documented in any available research. Although pyrazole and piperidine scaffolds are found in some antimicrobial agents, there are no specific studies to support the efficacy of this compound against any microbial or bacterial strains.

No research has been published on the potential antiviral activities of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. While some pyrazole derivatives have been investigated for their ability to inhibit viral replication, this particular compound has not been a subject of such studies.

Data Tables

Due to the absence of specific research findings for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine in the reviewed literature, no data is available to populate any tables regarding its pharmacological or biological activities.

Central Nervous System (CNS) Effects

There is no specific research data available in the reviewed scientific literature concerning the central nervous system effects of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine.

Antitubercular Activity

Similarly, dedicated studies on the antitubercular properties of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine have not been identified in the current body of scientific publications. Although pyrazole-containing compounds have been investigated for their potential against Mycobacterium tuberculosis, specific findings for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine are absent.

Mechanisms of Action at the Molecular and Cellular Level

Molecular Target Identification and Validation

There is no available data identifying or validating a specific molecular target for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. The process of target identification would involve screening the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels, to identify any significant interactions.

Generally, pyrazole (B372694) derivatives have been shown to target a diverse range of proteins. For instance, some pyrazole-based compounds act as antagonists for cannabinoid receptors (CB1). nih.govacs.org Others have been identified as inhibitors of kinases like LATS1 and LATS2. acs.org Furthermore, various pyrazole derivatives exhibit anti-inflammatory or antiplatelet activities, suggesting interaction with enzymes or receptors involved in these pathways. researchgate.netresearchgate.net

Detailed Ligand-Protein Binding Mechanisms

Without an identified protein target, the specific ligand-protein binding mechanisms for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine remain unknown. This subsection would typically detail the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the compound and its binding site on a protein. This information is usually obtained through techniques like X-ray crystallography or computational molecular docking studies.

For related compounds, structure-activity relationship (SAR) studies have provided insights into binding. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole and a carboxamido group at the 3-position were found to be crucial for potent activity. nih.govacs.org

Allosteric vs. Orthosteric Modulation Pathways

It has not been determined whether 3-(3-ethyl-1H-pyrazol-5-yl)piperidine would act as an orthosteric or allosteric modulator. This distinction is fundamental to understanding its mechanism of action. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor, whereas allosteric modulators bind to a different site, thereby altering the receptor's response to the endogenous ligand.

Impact on Signal Transduction and Cellular Pathways

The effect of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine on intracellular signal transduction and cellular pathways has not been investigated. Such studies would typically follow target identification and would measure changes in downstream signaling molecules (e.g., second messengers like cAMP or calcium ions) and the activity of specific signaling cascades upon cellular exposure to the compound.

Cellular Effects and Phenotypic Responses

There are no published reports on the cellular effects or phenotypic responses induced by 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. This would involve cell-based assays to observe outcomes such as changes in cell proliferation, apoptosis, or morphology. For example, studies on other pyrazolyl piperidine (B6355638) derivatives have shown effects like the induction of apoptosis in cancer cell lines. researchgate.net

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Systematic Exploration of Substituent Effects

The chemical structure of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine offers several points for modification: the pyrazole (B372694) ring, its substituents (the ethyl group), and the piperidine (B6355638) ring. Understanding the impact of changes at these positions is fundamental to designing more effective molecules.

The pyrazole ring is a common motif in pharmacologically active compounds, valued for its role in forming key interactions with biological targets. mdpi.comresearchgate.net The nature and position of substituents on this five-membered heterocycle can drastically alter a compound's biological profile.

The ethyl group at the C3 position of the pyrazole ring plays a significant role in defining the molecule's interaction with its target. SAR studies often explore replacing such alkyl groups with others of varying size, lipophilicity, and electronic properties. For instance, replacing an ethyl group with a smaller methyl or a larger benzyl (B1604629) group can lead to a decrease in inhibitory activity, while a cyclopentyl moiety might maintain or improve activity, suggesting a specific size and conformational requirement in the target's binding pocket. nih.gov The substitution pattern on the pyrazole is also crucial. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks favor the C3 and C5 positions. mdpi.com

Furthermore, substitution on the pyrazole nitrogen (N1) can significantly influence binding affinity. The introduction of lipophilic moieties, such as methyl or phenyl groups, at this position has been shown in some pyrazole series to decrease activity against certain targets compared to the unsubstituted (N-H) analog. nih.gov This suggests that the N-H group may act as a crucial hydrogen bond donor in receptor interactions.

| Compound | R1 (at Pyrazole N1) | R2 (at Pyrazole C3) | Relative Potency | Rationale |

|---|---|---|---|---|

| Parent | -H | -CH2CH3 | 1.0 | Baseline compound. |

| Analog 1a | -CH3 | -CH2CH3 | 0.7 | N-methylation can block a key H-bond donation and decrease activity. nih.gov |

| Analog 1b | -H | -CH3 | 0.9 | Slightly smaller alkyl group may have a minor effect on potency. |

| Analog 1c | -H | -Cyclopentyl | 1.1 | Bulkier, conformationally restricted group may offer a better fit in a hydrophobic pocket. nih.gov |

| Analog 1d | -H | -Phenyl | 0.5 | Large, aromatic group may introduce steric hindrance or unfavorable interactions. |

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, often serving to orient functional groups correctly and improve physicochemical properties. mdpi.com Modifications to this ring are a key strategy in optimization. The piperidine ring in 3-(3-ethyl-1H-pyrazol-5-yl)piperidine typically adopts a stable chair conformation. nih.gov

Key modifications include:

N-Substitution: The secondary amine of the piperidine is a common site for modification. Introducing substituents can modulate basicity, lipophilicity, and potential interactions with the target. For example, replacing the piperidine N-H with small alkyl groups or incorporating it into a larger, more complex structure can dramatically alter the pharmacological profile.

Ring Substitution: Adding substituents to other carbons of the piperidine ring can influence its conformation and introduce new interaction points. For instance, the introduction of hydroxyl groups could improve solubility and provide additional hydrogen bonding opportunities.

Ring Contraction/Expansion: Replacing the piperidine with a pyrrolidine (B122466) or azepane ring alters the geometry and distance between the pyrazole core and any N-substituent, which can significantly impact binding affinity.

Conformational Constraint: Introducing rigid elements, such as fusing the piperidine to another ring system, can lock the molecule into a specific conformation. This pre-organization can enhance binding affinity by reducing the entropic penalty of binding but requires that the locked conformation is the bioactive one.

| Compound | Modification | Relative Potency | Rationale |

|---|---|---|---|

| Parent | Unsubstituted Piperidine | 1.0 | Baseline compound. |

| Analog 2a | N-Methylpiperidine | 1.5 | Small alkyl group may enhance binding in a hydrophobic pocket or alter basicity favorably. |

| Analog 2b | 4-Hydroxypiperidine | 1.2 | Introduces a polar group for potential H-bonding without disrupting the core structure. mdpi.com |

| Analog 2c | Pyrrolidine Ring | 0.4 | Alters the angle and distance between key pharmacophoric elements, potentially weakening interactions. |

| Analog 2d | Azepane Ring | 0.3 | Increased flexibility and altered geometry may be detrimental to binding. |

The introduction of aromatic and heteroaromatic groups is a powerful strategy in medicinal chemistry to explore π-π stacking, hydrophobic, and cation-π interactions, as well as to modulate metabolic stability. In the context of the pyrazole-piperidine scaffold, these moieties can be appended to various positions, most commonly the piperidine nitrogen or the pyrazole ring.

For instance, attaching a phenylpyridine moiety can introduce new vectors for interaction and has been shown to confer specific herbicidal activities in some pyrazole derivatives. nih.gov Similarly, replacing a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) can lead to potent and selective antagonists for certain receptors. nih.gov The electronic nature of these appended rings is also critical; electron-donating groups on an aryl substituent can increase antifungal activity in some pyrazole series, while electron-withdrawing groups have the opposite effect. mdpi.com

Stereochemical Influence on Biological Activity

Chirality plays a crucial role in the interaction between small molecules and biological macromolecules like enzymes and receptors, which are themselves chiral. The compound 3-(3-ethyl-1H-pyrazol-5-yl)piperidine possesses a chiral center at the C3 position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-3-(3-ethyl-1H-pyrazol-5-yl)piperidine.

It is well-established that different enantiomers of a drug can have vastly different pharmacological activities, potencies, and metabolic fates. nih.govnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Therefore, a critical step in the optimization process is the synthesis and biological evaluation of the individual enantiomers. This separation allows for the determination of the absolute stereochemistry required for optimal interaction with the biological target. Molecular modeling can further illuminate the structural and stereochemical requirements for efficient binding, highlighting why one stereoisomer is preferred over the other. nih.gov The difference in activity often arises from the ability of only one enantiomer to achieve a three-point attachment to the receptor, leading to a more stable and favorable binding orientation.

Bioisosteric Replacements in Lead Optimization

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar size, shape, and electronic properties, is a cornerstone of drug design. This approach is used to improve potency, enhance selectivity, alter metabolism, and reduce toxicity.

For the pyrazole-piperidine scaffold, several bioisosteric replacements can be envisioned:

Pyrazole Ring Analogs: The pyrazole ring itself can be replaced by other five-membered heterocycles such as isoxazole, thiazole, triazole, or imidazole (B134444). nih.gov These changes can fine-tune the hydrogen bonding capacity, dipole moment, and metabolic stability of the core structure. For example, replacing pyrazole with imidazole in certain series has yielded compounds with a closely correlated biological activity, demonstrating a successful bioisosteric switch. nih.gov

Piperidine Bioisosteres: The piperidine ring can be replaced by other cyclic amines or conformationally restricted analogs.

Substituent Bioisosteres: The ethyl group could be replaced with bioisosteres like a cyclopropyl (B3062369) ring (offering conformational rigidity) or a trifluoromethyl group (altering electronic properties and metabolic stability). A heterocyclic replacement strategy has been successfully applied to optimize pyridinyl-pyrazole insecticides, where replacing the pyridine (B92270) ring with a pyrimidine (B1678525) improved potency. researchgate.net

A notable example in a related class involved replacing a pyrazole's C5-aryl substituent with a 5-alkynyl-2-thienyl moiety. This bioisosteric replacement led to a novel class of highly potent and selective CB1 receptor antagonists. nih.gov

Pharmacophore Mapping and Design Principles

Pharmacophore mapping aims to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 3-(3-ethyl-1H-pyrazol-5-yl)piperidine and its analogs, a pharmacophore model would likely include:

A Hydrogen Bond Donor/Acceptor: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the second ring nitrogen). The N-H has been identified as a key interaction point in many pyrazole-based inhibitors. nih.gov

A Basic Amine Center: The piperidine nitrogen is basic at physiological pH and likely forms an ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartate, glutamate) in the target's binding site.

A Hydrophobic Region: The ethyl group provides a small hydrophobic feature that likely fits into a corresponding hydrophobic pocket on the target protein.

Defined Spatial Geometry: The relative orientation of these features, dictated by the piperidine-to-pyrazole linkage, is critical for proper alignment within the binding site.

Molecular modeling and computational studies, such as Density Functional Theory (DFT) calculations, are often used to rationalize differences in biological activity among analogs and to refine pharmacophore models. bohrium.com These models then serve as a blueprint for the rational design of new compounds with improved properties, guiding the selection of substituents and bioisosteric replacements to better match the identified pharmacophoric features.

Strategies for Potency and Selectivity Enhancement

The optimization of pyrazole-based compounds, particularly those containing a piperidine moiety, is a key focus in medicinal chemistry to enhance their potency and selectivity for various biological targets, including protein kinases. Structure-activity relationship (SAR) studies have revealed several strategies to achieve these improvements, focusing on modifications of the pyrazole core, the piperidine ring, and the interconnecting linkers.

Detailed research findings indicate that even minor structural modifications can lead to significant changes in biological activity. Key strategies include the introduction of various substituents on both the pyrazole and piperidine rings to exploit specific binding pockets in target proteins, thereby increasing potency and enhancing selectivity against off-target proteins.

One common approach involves the modification of substituents at the C3 and C5 positions of the pyrazole ring. For instance, in a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives designed as JNK3 inhibitors, the nature of the alkyl group at the C3 position and the substituents on the aryl ring at the C5 position were found to be critical for potency. nih.gov The introduction of a cyclopropanecarbonyl group on a pyrrolidine linked to the pyrimidine ring, along with a dichlorophenyl group at the C5 position of the pyrazole, resulted in a compound with high inhibitory activity against JNK3. nih.gov

Furthermore, the substitution pattern on the piperidine ring itself can significantly influence activity. In the development of checkpoint kinase 1 (CHK1) inhibitors, the chirality of the piperidine ring and the nature of its substituent were pivotal. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives featuring a piperidin-3-yloxy linkage demonstrated that the (R)-enantiomer was significantly more potent than the (S)-enantiomer. nih.gov This highlights the importance of stereochemistry in achieving optimal interactions with the target enzyme.

The following data tables, compiled from various research endeavors on related pyrazole-piperidine scaffolds, illustrate the impact of specific structural modifications on potency and selectivity.

Table 1: SAR of 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole Derivatives as JNK3 Inhibitors nih.gov

| Compound | R (C3-alkyl) | Ar (C5-aryl) | JNK3 IC₅₀ (μM) |

| 7a | CH₂CN | 3,4-dichlorophenyl | 0.635 |

| 7b | CH₂CN | 4-chlorophenyl | 0.824 |

| 8a | (R)-pyrrolidinylacetonitrile | 3,4-dichlorophenyl | 0.227 |

| 8b | (R)-pyrrolidinylacetonitrile | 4-chlorophenyl | 0.361 |

The data in Table 1 demonstrates that a cyanoacetonitrile group at the C3 position and a dichlorophenyl group at the C5 position are favorable for JNK3 inhibition. Furthermore, the incorporation of a chiral pyrrolidine moiety enhances the potency, with compound 8a showing the highest activity. nih.gov

Table 2: SAR of 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives as CHK1 Inhibitors nih.gov

| Compound | Piperidine Stereochemistry | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK1 vs CHK2) |

| (R)-17 | R | 0.4 | >1700 | >4300 |

| (S)-17 | S | 9.8 | >10000 | >1020 |

As shown in Table 2, the stereochemistry of the piperidine ring has a profound effect on both the potency and selectivity of CHK1 inhibitors. The (R)-enantiomer (R)-17 is over 24 times more potent than its (S)-counterpart and exhibits excellent selectivity over the related kinase CHK2. nih.gov

These examples underscore the critical role of systematic medicinal chemistry optimization in the development of potent and selective drug candidates based on the 3-(1H-pyrazol-5-yl)piperidine scaffold. The strategies often involve a multi-pronged approach, exploring substitutions on all components of the molecular framework to fine-tune the pharmacological profile.

Preclinical Pharmacological Evaluation

In Vitro Pharmacological Assays

In vitro assays are fundamental in determining the biological activity of a compound at the molecular and cellular level. These assays provide initial insights into the mechanism of action, potency, and selectivity of a test compound.

Table 1: Representative Enzyme Inhibition Data for Analogous Pyrazole (B372694) Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | 0.034 - 0.052 | mdpi.com |

The interaction of small molecules with cellular receptors is a key mechanism for modulating physiological responses. The pyrazole-piperidine motif has been explored for its potential to interact with various receptors, including G-protein coupled receptors (GPCRs). While specific binding data for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine is not publicly documented, the general class of pyrazole derivatives has been a subject of such investigations.

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound. Numerous studies have reported the cytotoxic and antiproliferative activities of pyrazole derivatives against various cancer cell lines. For example, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their cytotoxic effects on human breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines. mdpi.com One compound from this series demonstrated an IC50 value of 1.51 µM against HCT-116 cells. mdpi.com Similarly, another study on pyrazole derivatives containing a thiourea (B124793) moiety reported significant antiproliferative activity against MCF-7 cells, with compound C5 showing an IC50 of 0.08 µM. nih.gov

Table 2: Cytotoxic Activity of Analogous Pyrazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine Derivatives | HCT-116 | 1.51 | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine Derivatives | MCF-7 | 7.68 | mdpi.com |

In Vivo Pharmacological Models (Animal Studies)

Based on the in vitro activities observed for pyrazole derivatives, their efficacy has been evaluated in various disease-specific rodent models. For instance, due to their anti-inflammatory properties, pyrazole analogs have been tested in carrageenan-induced rat paw edema models, a common assay for acute inflammation. nih.gov In these studies, some pyrazole derivatives have shown a significant reduction in paw edema, comparable to standard anti-inflammatory drugs like nimesulide. nih.gov

The therapeutic efficacy of pyrazole derivatives has been further assessed in other preclinical models. For example, in oncology, the in vivo antitumor activity of promising pyrazole compounds has been evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. While specific data for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine is not available, the broader class of pyrazole compounds has shown potential in these models.

Preliminary Pharmacokinetic (PK) Considerations from In Silico Data

Comprehensive searches of available scientific literature and databases did not yield specific in silico pharmacokinetic data for the compound 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. While computational tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities in early-stage drug discovery, published studies detailing these predictions for this particular molecule were not found. Such studies are crucial for prioritizing candidates for further experimental evaluation.

Absorption and Distribution Predictions

There is no publicly available information from in silico models regarding the predicted absorption and distribution characteristics of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine. These predictive studies would typically involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and solubility, which are then used to estimate parameters like oral bioavailability and tissue distribution.

Metabolic Stability and Excretion Predictions

Similarly, no specific in silico data on the metabolic stability and excretion pathways for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine could be located in the reviewed literature. Predictive models for metabolism often identify potential sites of enzymatic action by cytochrome P450 (CYP) isoenzymes and predict the metabolic clearance rate. Excretion predictions would typically forecast the primary routes of elimination from the body, such as renal or biliary pathways.

Brain Penetration and Central Nervous System Exposure

No dedicated studies or data on the brain penetration and Central Nervous System (CNS) exposure of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine were identified. Assessing the ability of a compound to cross the blood-brain barrier is a critical step for molecules intended for neurological or psychiatric targets. This is often predicted in silico by evaluating properties like logP, TPSA, and the number of hydrogen bond donors and acceptors, and then confirmed through in vitro and in vivo experiments. The absence of such data for 3-(3-ethyl-1H-pyrazol-5-yl)piperidine means its potential for CNS activity remains unevaluated in the public domain.

Future Research Directions and Therapeutic Potential

Identification of Novel Therapeutic Applications

The unique structure of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine makes it a promising candidate for targeting various biological pathways, leading to potential treatments for a range of diseases. Research into its derivatives has primarily pointed towards two major therapeutic areas: inflammatory diseases and cancer.

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous approved drugs, known for a wide spectrum of biological activities. Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, and antidiabetic agents, among others. This broad therapeutic potential is attributed to the ability of the pyrazole ring to act as a versatile scaffold in drug design.

Derivatives of the pyrazole-piperidine scaffold have been specifically investigated for their ability to modulate the activity of chemokine receptors. These receptors play a crucial role in the inflammatory response, making them attractive targets for new anti-inflammatory drugs. The development of antagonists for these receptors could offer new treatment options for chronic inflammatory conditions.

Furthermore, the pyrazole scaffold is a key component of several protein kinase inhibitors. Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Compounds derived from pyrazolyl-piperidine structures have been patented for their potential as kinase inhibitors, aiming to treat proliferative diseases like cancer by targeting specific kinases involved in tumor growth and survival.

Table 1: Potential Therapeutic Applications

| Therapeutic Area | Biological Target | Potential Indication |

|---|---|---|

| Inflammatory Diseases | Chemokine Receptors | Chronic inflammatory conditions |

Design and Synthesis of Next-Generation Analogues

The development of next-generation analogues of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine is a key area of future research, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The synthesis of such analogues typically involves modifications at several key positions on the pyrazole and piperidine (B6355638) rings.

The synthesis of pyrazole-piperidine scaffolds can be achieved through various established synthetic routes. These methods allow for the introduction of diverse substituents on both the pyrazole and piperidine rings, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies.

SAR studies on related pyrazole derivatives have shown that the nature and position of substituents on the pyrazole ring can dramatically influence their biological activity. By systematically altering these substituents, researchers can optimize the compound's interaction with its biological target, leading to the development of more effective and selective drugs. The general approach often involves creating a library of compounds with variations on the core scaffold and then screening them for the desired biological activity.

Table 2: Strategies for Analogue Design

| Modification Site | Goal of Modification | Example of Modification |

|---|---|---|

| Piperidine Nitrogen | Improve potency and ADME properties | Alkylation, Acylation |

| Pyrazole Ring | Enhance target binding and selectivity | Introduction of various substituents |

Advanced In Vitro and In Vivo Validation Studies

While the synthesis of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine and its analogues is well-documented in patent literature, comprehensive in vitro and in vivo validation studies are necessary to confirm their therapeutic potential. Such studies are crucial for understanding the mechanism of action, efficacy, and safety of these novel compounds.

In vitro studies would involve screening the compounds against a panel of relevant biological targets, such as specific chemokine receptors or protein kinases. These assays would provide quantitative data on the potency and selectivity of the compounds, helping to identify the most promising candidates for further development. Cellular assays are also essential to confirm that the compounds are active in a more complex biological environment.

Potential as a Lead Compound for Drug Development

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The use of 3-(3-ethyl-1H-pyrazol-5-yl)piperidine as a foundational scaffold in several patents for drug discovery highlights its significant potential as a lead compound.

The combination of the pyrazole and piperidine rings provides a three-dimensional structure that can be effectively utilized in drug design to interact with complex biological targets. The pyrazole ring is metabolically stable and can participate in various non-covalent interactions, while the piperidine ring offers a point for substitution to fine-tune the compound's properties.

The process of lead optimization would involve iterative cycles of design, synthesis, and biological testing to develop a drug candidate with the desired profile. Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the optimization process and accelerate the discovery of novel therapeutics based on the 3-(3-ethyl-1H-pyrazol-5-yl)piperidine scaffold.

The successful development of drugs from pyrazole-containing precursors like celecoxib (B62257) and ruxolitinib (B1666119) further underscores the potential of this chemical class in modern medicine. The structural alerts and known metabolic pathways of pyrazole derivatives can also inform the design of safer and more effective drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.